2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine can be synthesized through a multi-step process. One common method involves the use of uracil as a starting material. The synthesis typically involves the following steps:
Chlorination: Uracil is chlorinated to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group at the 5 position.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Material Science: It is also explored for its potential use in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of the phenyl group attached to the pyrimidine ring, which distinguishes it from other similar compounds. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H5Cl2F3N2 |
---|---|
Molecular Weight |
293.07 g/mol |
IUPAC Name |
2,4-dichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5H |
InChI Key |
GNPSUMZPKXOBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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